Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine
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Overview
Description
Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, phenylalanine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-phenylalanine) is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-phenylalanine, L-proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Coupling reagents like HBTU, DIC, or EDC are used in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: :
Properties
CAS No. |
742068-28-6 |
---|---|
Molecular Formula |
C27H33N5O6 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H33N5O6/c28-16-23(33)30-20(14-18-8-3-1-4-9-18)25(36)31-21(15-19-10-5-2-6-11-19)27(38)32-13-7-12-22(32)26(37)29-17-24(34)35/h1-6,8-11,20-22H,7,12-17,28H2,(H,29,37)(H,30,33)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI Key |
YWNVILZUYCBWKV-FKBYEOEOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
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